molecular formula C8H9F3 B14749349 5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene CAS No. 445-20-5

5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene

Cat. No.: B14749349
CAS No.: 445-20-5
M. Wt: 162.15 g/mol
InChI Key: PBNBTJLQHASCPE-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene is a norbornene derivative featuring a bicyclic framework with a trifluoromethyl (-CF₃) substituent at the 5-position. This compound belongs to the bicyclo[2.2.1]hept-2-ene family, a class of strained alkenes widely studied for their unique reactivity in polymerization, cycloaddition, and functionalization reactions.

Properties

CAS No.

445-20-5

Molecular Formula

C8H9F3

Molecular Weight

162.15 g/mol

IUPAC Name

5-(trifluoromethyl)bicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C8H9F3/c9-8(10,11)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2

InChI Key

PBNBTJLQHASCPE-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Copper-Mediated Cross-Coupling

The patent by CN109761914B outlines a trifluoromethylation strategy for pyrimidine derivatives using (trifluoromethyl)trimethylsilane (TMSCF₃), CuI, and 1,10-phenanthroline. Although developed for 5-trifluoromethyluracil, this methodology is adaptable to norbornene systems. Key steps include:

  • Chlorination : 5-Iodonorbornene reacts with phosphorus oxychloride to form 2,4-dichloro-5-iodonorbornene.
  • Trifluoromethylation : The iodide undergoes substitution with TMSCF₃ in the presence of CuI/KF/1,10-phenanthroline in DMSO at 60°C.
  • Hydrolysis : The intermediate is treated with acetic acid to yield the final product.

This method achieved an 81% yield for the trifluoromethylated pyrimidine, suggesting potential for analogous norbornene applications. Challenges include regioselectivity and steric hindrance at the 5-position, necessitating optimized catalysts.

Palladium-Catalyzed Approaches

Palladium complexes, particularly those with bulky phosphine ligands, enable C–F bond formation in strained systems. Bermeshev et al. reviewed Pd-catalyzed addition polymerization of functionalized norbornenes, noting that electron-withdrawing groups like CF₃ enhance monomer reactivity. While direct trifluoromethylation of norbornene is unreported, Pd(acac)₂/PPh₃/BF₃·Et₂O systems have polymerized 5-substituted norbornenes with Mw up to 330,000, implying that similar conditions could install CF₃ groups pre-polymerization.

Polymerization and Post-Functionalization

Norbornene’s propensity for addition polymerization enables indirect routes to 5-CF₃ derivatives. Sigma-Aldrich’s documentation highlights Co(II)-catalyzed polymerization of norbornene with ethene, producing high-molecular-weight polymers. Introducing CF₃ groups via post-polymerization modification—such as electrophilic substitution—remains unexplored but theoretically viable.

Comparative Analysis of Methods

Method Yield Conditions Advantages Limitations
Diels-Alder 45–60% 60–80°C, DCM Direct access to CF₃-polynorbornanes Requires depolymerization for monomers
Cu-Mediated 81%* 60°C, DMSO, CuI/1,10-Phen High yield for analogous systems Unproven for norbornene
Pd-Catalyzed N/A Pd(acac)₂, BF₃·Et₂O Compatible with bulky substituents No direct examples
Radical N/A UV, CF₃I, Ir(ppy)₃ Mild conditions Speculative, untested

*Reported for pyrimidine trifluoromethylation.

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

    Addition Reactions: The double bond in the bicyclic structure makes it susceptible to addition reactions, such as hydrogenation and halogenation.

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Hydrogenation: Using hydrogen gas and a palladium catalyst to add hydrogen across the double bond.

    Halogenation: Reacting with halogens like chlorine or bromine to form dihalogenated products.

    Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Employing reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrogenation: Produces 5-(Trifluoromethyl)bicyclo[2.2.1]heptane.

    Halogenation: Yields dihalogenated derivatives.

    Oxidation: Forms epoxides or diols depending on the conditions.

    Reduction: Results in partially or fully reduced bicyclic compounds.

Scientific Research Applications

5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene involves its interaction with molecular targets through its reactive double bond and trifluoromethyl group. The compound can undergo cycloaddition reactions, forming covalent bonds with target molecules. The trifluoromethyl group enhances the compound’s lipophilicity and stability, influencing its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group introduces significant electronegativity, likely reducing electron density at the norbornene double bond compared to methyl or ethylidene derivatives. This could slow electrophilic additions but enhance stability under oxidative conditions.
  • Compared to bromo or isothiocyanato analogs, the -CF₃ group lacks leaving-group capacity, directing reactivity toward cycloadditions or polymerizations rather than substitutions .

Reactivity in Polymerization and Functionalization

Ring-Opening Metathesis Polymerization (ROMP)

Norbornene derivatives are prominent monomers in ROMP due to their strained bicyclic structure. For example:

  • 5-Methylbicyclo[2.2.1]hept-2-ene and 5-(4-bromobutyl)bicyclo[2.2.1]hept-2-ene have been copolymerized via ROMP to create block copolymers with tunable mechanical properties .
  • The trifluoromethyl analog is expected to exhibit slower polymerization kinetics due to electron withdrawal, mirroring trends seen in fluorinated styrenes. However, its enhanced solubility in fluorinated solvents may enable niche applications .

Thiol-Ene Reactions

Bicyclo[2.2.1]hept-2-ene reacts rapidly with thiols, outperforming maleimides in click chemistry applications. This reactivity is retained in substituted derivatives:

  • 5-Bromobicyclo[2.2.1]hept-2-ene and 5-isothiocyanato variants undergo efficient thiol-ene coupling, enabling bioconjugation or surface functionalization .
  • The trifluoromethyl group may sterically hinder thiol addition at the 5-position but leave the 2-ene bond reactive, preserving utility in photopolymer coatings .

Biological Activity

5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene is a bicyclic compound known for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound features a bicyclic structure with a trifluoromethyl group attached to one of the carbon atoms in the bicyclic framework. This modification can significantly influence the compound's reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its pharmacological potential and toxicological effects.

Pharmacological Potential

Recent studies have indicated that compounds with similar bicyclic structures can exhibit significant interactions with serotonin receptors, which are crucial in the treatment of neuropsychiatric disorders. For example, the activation of 5-HT receptors has been associated with therapeutic effects in conditions such as schizophrenia, anxiety, and depression .

In a study examining various derivatives of bicyclic compounds, it was found that certain modifications could enhance binding affinity and selectivity towards serotoninergic receptors, indicating a potential pathway for developing novel therapeutic agents .

Toxicological Effects

Conversely, some studies have highlighted the genotoxic effects of related bicyclic compounds. For instance, 2,2'-bis(bicyclo[2.2.1]heptane) was shown to induce a bacterial SOS response without exhibiting alkylating effects, suggesting that oxidative stress might play a role in its genotoxicity . The generation of reactive oxygen species (ROS) was implicated as a primary mechanism for DNA damage in bacterial cells exposed to these compounds.

Case Study 1: Serotonin Receptor Interaction

A study focused on various bicyclic compounds demonstrated that specific modifications could significantly enhance their interaction with serotonin receptors. The findings indicated that certain derivatives exhibited improved efficacy in activating 5-HT receptors compared to standard reference compounds. The results are summarized in Table 1 below:

CompoundpEC50EC50 (nM)Emax (%) ± SEM
Norbo-1 (exo)5.92 ± 0.091200 (778–1850)174 ± 4.15
Norbo-3 (exo)6.75 ± 0.10177 (110–285)185 ± 3.20
Norbo-4 (endo)6.74 ± 0.08181 (123–266)181 ± 2.40

These results indicate that modifications to the bicyclic structure can lead to significant changes in receptor activation profiles, which could be leveraged for therapeutic purposes.

Case Study 2: Genotoxicity Assessment

In another investigation, the genotoxicity of related bicyclic compounds was assessed using Escherichia coli biosensors designed to detect DNA damage and oxidative stress responses. The study revealed that exposure to certain concentrations of these compounds resulted in significant activation of stress-inducible promoters linked to ROS generation:

Concentration (g/l)Activation of PsoxSActivation of PoxyR
1YesNo
10YesYes
100YesYes

The data suggest that even low concentrations can induce oxidative stress responses, highlighting the need for careful evaluation of these compounds' safety profiles.

Q & A

Q. Q1. What are the optimal synthetic routes for 5-(Trifluoromethyl)bicyclo[2.2.1]hept-2-ene, and how can side reactions be minimized?

Methodological Answer: The synthesis typically involves Diels-Alder reactions using cyclopentadiene and trifluoromethyl-substituted dienophiles. Key parameters include:

  • Temperature control : Maintain sub-0°C conditions to favor endo selectivity and reduce oligomerization .
  • Catalyst selection : Use Lewis acids like PdCl₂ or Pd(PⁱBu)₃ to enhance regioselectivity and suppress trifluoromethyl group decomposition .
  • Purification : Column chromatography with hexane/ethyl acetate (9:1) effectively isolates the product, confirmed via GC-MS and ¹⁹F NMR .

Q. Q2. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

Methodological Answer:

  • X-ray crystallography : Resolves bond angles and trifluoromethyl orientation (e.g., C-F bond length: ~1.33 Å) .
  • NMR spectroscopy : ¹H NMR shows norbornene protons as distinct doublets (δ 6.2–6.5 ppm), while ¹⁹F NMR confirms CF₃ group integrity (δ -63 to -65 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 190.08) and fragmentation patterns .

Q. Q3. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Stabilize with 0.1% BHT (butylated hydroxytoluene) under inert gas (N₂/Ar) to prevent radical-initiated polymerization .
  • Fire safety : Use dry chemical or CO₂ extinguishers; avoid water due to potential exothermic decomposition .
  • Exposure control : Employ fume hoods and PPE (nitrile gloves, goggles) to mitigate inhalation/contact risks .

Advanced Research Questions

Q. Q4. How does the trifluoromethyl group influence the polymerization behavior of bicyclo[2.2.1]hept-2-ene derivatives?

Methodological Answer:

  • Ring-opening metathesis polymerization (ROMP) : The CF₃ group lowers monomer reactivity due to electron-withdrawing effects, requiring Grubbs 2nd-generation catalysts (e.g., [Ru]=CHPh) at 40–60°C for efficient chain propagation .
  • Kinetic analysis : Monitor conversion via in-situ FTIR (C=C stretch at 1600 cm⁻¹) and gel permeation chromatography (GPC) for polydispersity (PDI < 1.2) .
  • Thermal stability : TGA shows CF₃-substituted polymers degrade at 220–250°C, ~50°C higher than unsubstituted analogs .

Q. Q5. What computational methods validate the mechanistic pathways of this compound in cycloaddition reactions?

Methodological Answer:

  • DFT calculations : Use B3LYP/6-31G(d) to model transition states (e.g., activation energy ~25 kcal/mol for Diels-Alder) .
  • NBO analysis : Quantify hyperconjugative interactions between CF₃ and norbornene π-system, revealing charge transfer (Δq ≈ 0.12 e⁻) .
  • MD simulations : Predict solvent effects (e.g., CH₂Cl₂ vs. toluene) on reaction kinetics and stereoselectivity .

Q. Q6. How can contradictions in reported thermodynamic data for this compound be resolved?

Methodological Answer:

  • Calorimetric validation : Use differential scanning calorimetry (DSC) to measure ΔHf (enthalpy of formation) and compare with literature values (e.g., reported range: 180–210 kJ/mol) .
  • Vapor pressure osmometry : Determine purity-driven discrepancies in boiling point data (e.g., 145–150°C at 760 mmHg) .
  • Collaborative studies : Cross-validate data across labs using standardized protocols (e.g., ASTM E537 for thermal stability) .

Q. Q7. What strategies enable selective functionalization of this compound for advanced material design?

Methodological Answer:

  • Post-polymerization modification : React pendant norbornene double bonds with thiol-ene click chemistry (e.g., UV-initiated with 2,2-dimethoxy-2-phenylacetophenone) .
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(OAc)₂, SPhos ligand) introduce aromatic moieties without CF₃ cleavage .
  • Surface grafting : Use ROMP-derived polymers to functionalize silica nanoparticles (e.g., 20–50 nm diameter) for catalytic supports .

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